molecular formula C4H6N2O2S B583914 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 1346599-59-4

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B583914
CAS No.: 1346599-59-4
M. Wt: 149.143
InChI Key: VHPXSBIFWDAFMB-VMGGCIAMSA-N
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Description

Synthesis Analysis

The synthesis of 2-Aminothiazoline-4-carboxylic Acid-13C,15N2 involves chemical reactions with a range of reagents and solvents. The synthesis process involves the reaction of 2-Thiohydantoin with carbon disulfide and hydrazine hydrate.


Molecular Structure Analysis

The molecular formula of 2-Aminothiazoline-4-carboxylic Acid-13C,15N2 is C5H7N3O2S. It is a light yellowish powder that is soluble in water, methanol, and ethanol.


Chemical Reactions Analysis

2-Aminothiazoline-4-carboxylic Acid-13C,15N2 is identified as a key biomarker for cyanide exposure. It has been used in forensic science to detect cyanide poisoning in post-mortem blood samples.


Physical and Chemical Properties Analysis

2-Aminothiazoline-4-carboxylic Acid-13C,15N2 has a molecular weight of 177.20 g/mol. This compound is a light yellowish powder that is soluble in water, methanol, and ethanol. It has a melting point of 204-206°C.

Scientific Research Applications

Biomarker for Cyanide Poisoning

rac 2-Aminothiazoline-4-carboxylic Acid-13C,15N2 (ATCA) is identified as a key biomarker for cyanide exposure. It has been used in forensic science to detect cyanide poisoning in post-mortem blood samples. A novel LC-MS/MS method has been developed for quantitative analysis of ATCA in such specimens, demonstrating its utility in forensic investigations (Giebułtowicz et al., 2016). Similarly, another study focused on the development of magnetic carbon nanotubes for micro solid phase extraction of ATCA from biological samples, enhancing the efficiency of extracting this biomarker from complex matrices (Li, Petrikovics, & Yu, 2019).

Diagnostic and Forensic Value

Research has also been conducted to understand the plasma persistence of ATCA in animal models. This is important for evaluating its diagnostic and forensic value as a biomarker for cyanide exposure. A study involving rats showed that ATCA concentration decreased rapidly in the plasma but remained detectable at significant levels for an extended period, providing valuable insights for its use in toxicology and forensic science (Petrikovics et al., 2012).

Analytical Chemistry and Detection Methods

Advancements in analytical chemistry have led to the development of various methods for the detection and quantification of ATCA. For instance, gas chromatography-mass spectrometry (GC-MS) has been employed for this purpose, as evidenced by a study that developed a specific method for identifying and quantifying ATCA in urine and plasma, highlighting its potential as a cyanide biomarker (Logue et al., 2005). Another study described the synthesis and characterization of molecularly imprinted material for selective extraction of ATCA, demonstrating its potential in post-mortem whole blood analysis (Luliński et al., 2015).

Mechanism of Action

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Future Directions

The global Rac 2-Aminothiazoline-4-carboxylic Acid-13C,15N2 market was valued at US$ million in 2022 and is projected to reach US$ million by 2030 . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes .

Properties

IUPAC Name

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXSBIFWDAFMB-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([15N]=[13C](S1)[15NH2])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid

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